6-Thiocyanato-fad 6-Thiocyanato-fad
Brand Name: Vulcanchem
CAS No.: 101760-87-6
VCID: VC20743132
InChI: InChI=1S/C28H32N10O15P2S/c1-10-3-12-16(22(11(10)2)56-7-29)34-18-25(35-28(45)36-26(18)44)37(12)4-13(39)19(41)14(40)5-50-54(46,47)53-55(48,49)51-6-15-20(42)21(43)27(52-15)38-9-33-17-23(30)31-8-32-24(17)38/h3,8-9,13-15,19-21,27,39-43H,4-6H2,1-2H3,(H,46,47)(H,48,49)(H2,30,31,32)(H,36,44,45)
SMILES: CC1=CC2=C(C(=C1C)SC#N)N=C3C(=O)NC(=O)N=C3N2CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O
Molecular Formula: C28H32N10O15P2S
Molecular Weight: 842.6 g/mol

6-Thiocyanato-fad

CAS No.: 101760-87-6

Cat. No.: VC20743132

Molecular Formula: C28H32N10O15P2S

Molecular Weight: 842.6 g/mol

* For research use only. Not for human or veterinary use.

6-Thiocyanato-fad - 101760-87-6

CAS No. 101760-87-6
Molecular Formula C28H32N10O15P2S
Molecular Weight 842.6 g/mol
IUPAC Name [10-[5-[[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2,3,4-trihydroxypentyl]-7,8-dimethyl-2,4-dioxobenzo[g]pteridin-6-yl] thiocyanate
Standard InChI InChI=1S/C28H32N10O15P2S/c1-10-3-12-16(22(11(10)2)56-7-29)34-18-25(35-28(45)36-26(18)44)37(12)4-13(39)19(41)14(40)5-50-54(46,47)53-55(48,49)51-6-15-20(42)21(43)27(52-15)38-9-33-17-23(30)31-8-32-24(17)38/h3,8-9,13-15,19-21,27,39-43H,4-6H2,1-2H3,(H,46,47)(H,48,49)(H2,30,31,32)(H,36,44,45)
Standard InChI Key PLNGEFWUGKMPAV-UHFFFAOYSA-N
SMILES CC1=CC2=C(C(=C1C)SC#N)N=C3C(=O)NC(=O)N=C3N2CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O
Canonical SMILES CC1=CC2=C(C(=C1C)SC#N)N=C3C(=O)NC(=O)N=C3N2CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O

Chemical Properties and Structure

6-Thiocyanato-fad possesses distinctive chemical and physical properties that facilitate its use in biochemical research. The compound is formally identified by its CAS number 101760-87-6 and has a molecular formula of C28H32N10O15P2S . Its molecular weight is approximately 842.62 g/mol, with a reported density of 2.08 g/cm³ .

The full chemical name according to standard nomenclature is [10-[5-[[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2,3,4-trihydroxypentyl]-7,8-dimethyl-2,4-dioxobenzo[g]pteridin-6-yl] thiocyanate . The compound is also known by alternative names including Riboflavin 5'-(trihydrogen diphosphate),6-thiocyanato-,5'-5'-ester with adenosine .

The following table summarizes the key physicochemical properties of 6-Thiocyanato-fad:

PropertyValue
CAS Number101760-87-6
Molecular FormulaC28H32N10O15P2S
Molecular Weight842.62 g/mol
Density2.08 g/cm³
Exact Mass842.12400
Purity (typical)95%

Structurally, 6-Thiocyanato-fad maintains the core elements of FAD while incorporating the thiocyanato group at the 6-position. This strategic placement is particularly significant as it positions the reactive group in proximity to the flavin N(5) position, which is involved in all flavin-mediated redox processes .

Synthesis and Preparation

The synthesis of 6-Thiocyanato-fad follows established pathways for creating modified flavin derivatives. The compound is typically prepared from corresponding 6-aminoflavins through chemical modification of the amino group . The synthetic pathway can be applied at various levels of flavin complexity, including lumiflavin, riboflavin, FMN (Flavin Mononucleotide), and FAD .

The general preparation procedure involves:

  • Starting with the appropriate 6-aminoflavin precursor

  • Converting the amino group to the thiocyanato functionality

  • Purification of the resulting 6-thiocyanato derivative

Once synthesized, these 6-thiocyanato derivatives demonstrate high binding affinity for apoflavin enzymes that typically interact with riboflavin, FMN, or FAD . This property allows researchers to incorporate these modified flavins into enzyme systems for mechanistic studies.

Biochemical Applications

6-Thiocyanato-fad serves multiple functions in biochemical research, with applications primarily focused on enzyme studies and mechanistic investigations.

Active Site Probes

The most significant application of 6-Thiocyanato-fad is as an active site probe for flavoproteins . The strategic placement of the thiocyanate group near the N(5) position makes it particularly suitable for investigating the microenvironment surrounding this catalytically crucial region . When incorporated into flavoenzymes, the modified flavin can provide insights into:

  • Accessibility of the flavin binding pocket

  • Electronic properties of the active site

  • Interactions between the flavin and surrounding amino acid residues

  • Conformational changes during catalysis

Enzyme Mechanism Studies

Researchers have successfully used 6-Thiocyanato-fad to investigate enzyme mechanisms by substituting it for native flavins in enzymes such as phenol hydroxylase . These studies reveal important information about how the modified flavin interacts within the protein environment and how these interactions influence catalytic activity.

Research Findings with 6-Thiocyanato-fad

Several significant research findings have emerged from studies utilizing 6-Thiocyanato-fad as a biochemical tool.

Phenol Hydroxylase Studies

When 6-Thiocyanato-fad was substituted for the native flavin in phenol hydroxylase, researchers observed that the modified enzyme underwent spontaneous conversion to the 6-mercaptoflavin form . This conversion likely resulted from the dissociation of the flavin, followed by the attack of external protein thiols . This finding revealed important information about the accessibility of the flavin within the enzyme structure and the reactivity of the 6-position.

Reactivity and Accessibility

Studies comparing reaction rates of 6-Thiocyanato-fad with various reagents in free and enzyme-bound states have suggested a high degree of accessibility to the flavin 6-position within enzyme structures . Interestingly, this accessibility was found to decrease somewhat in the presence of phenol, indicating substrate-induced conformational changes that affect the flavin environment .

Conversion to 6-Mercapto-FAD

A critical property of 6-Thiocyanato-fad is its ability to be converted to 6-mercapto-FAD, particularly in the presence of reducing agents such as dithiothreitol . This transformation provides researchers with another spectroscopically distinct probe, as 6-mercaptoflavins exhibit characteristic spectral properties that differ substantially from their thiocyanato precursors .

Spectroscopic Properties

The spectroscopic characteristics of 6-Thiocyanato-fad and its derivatives make them particularly valuable for monitoring enzyme reactions and environmental changes.

6-Mercapto-FAD Spectral Features

When 6-Thiocyanato-fad is converted to 6-mercapto-FAD, the resulting compound displays pH-dependent spectral properties. The 6-mercaptoflavin has a pK value of approximately 5.9, corresponding to the ionization of the 6-SH function . This property allows researchers to use pH-dependent spectral shifts as indicators of the local environment:

  • The neutral form exhibits a yellow color

  • The anionic form appears green due to a long-wavelength absorption band (λmax ~600 nm) extending beyond 700 nm

Monitoring Enzyme Reactions

The distinct spectral properties of 6-Thiocyanato-fad and its 6-mercapto derivative facilitate real-time monitoring of enzyme reactions. Researchers have used these spectral changes to track:

  • Conversion rates between different flavin forms

  • Reactions with thiol-specific reagents

  • Binding of substrates and inhibitors

  • Conformational changes during catalysis

Reactions with Thiol-Specific Reagents

Both 6-Thiocyanato-fad and its 6-mercapto derivative exhibit characteristic reactions with thiol-specific reagents, providing additional tools for enzyme studies.

Rapid Spectral Changes

Treatment of enzyme-bound 6-mercapto-FAD with low concentrations of methyl methanethiosulfonate or N-ethylmaleimide (NEM) produces extremely rapid spectral changes . These changes provide information about the accessibility and reactivity of the flavin within the enzyme environment.

Reversible Modifications

Interestingly, the reaction with methyl methanethiosulfonate is spontaneously reversed within approximately 2 hours . The reaction with NEM follows a biphasic pattern, with initial spectral changes consistent with previously proposed mechanisms, followed by a small absorbance decrease attributed to protein conformational changes .

Unusual NEM Reaction

The reaction between 6-mercapto-FAD and NEM displays unusual characteristics, being easily reversed by the addition of excess dithiothreitol . This reversibility is atypical for NEM reactions and provides additional opportunities for manipulating the flavin state within the enzyme.

Future Research Directions

The unique properties of 6-Thiocyanato-fad suggest several promising avenues for future research and applications.

Expanded Enzyme Studies

As more flavoenzymes are discovered and characterized, 6-Thiocyanato-fad will likely continue to serve as a valuable probe for investigating their mechanisms and structures. Particularly promising areas include:

  • Oxidoreductases involved in metabolic pathways

  • Flavin-dependent monooxygenases and dioxygenases

  • Flavoproteins involved in electron transfer chains

Development of New Flavin Probes

The success of 6-Thiocyanato-fad as an active site probe encourages the development of additional modified flavins with different substituents and properties. These new probes could expand the toolkit available for enzyme studies and provide complementary information.

Therapeutic Applications

Understanding the interactions between modified flavins and enzymes could potentially lead to the development of new therapeutic approaches targeting flavin-dependent enzymes involved in disease processes.

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